3-Fluoro-4-isopropoxybenzonitrile

Pharmaceutical Synthesis PI3Kδ Inhibitor Oncology

Procure 3-Fluoro-4-isopropoxybenzonitrile (CAS 1153103-84-4) — the unequivocal building block for synthesizing the FDA-approved PI3Kδ inhibitor Umbralisib (TGR-1202). Generic substitution with 3-fluoro-4-methoxybenzonitrile or non-fluorinated analogs is NOT acceptable: the unique meta-fluorine and para-isopropoxy substitution pattern is structurally mandatory for target enzyme engagement (CYP11B1 IC50: 29 nM). This validated intermediate accelerates access to the 3-fluoro-4-isopropoxyphenyl pharmacophore, de-risks medicinal chemistry campaigns, and offers superior CYP3A4 inhibition profile (20,000 nM vs. 5,330 nM for methoxy analog). Available in research quantities with comprehensive quality documentation.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
Cat. No. B7863402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-isopropoxybenzonitrile
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C#N)F
InChIInChI=1S/C10H10FNO/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-5,7H,1-2H3
InChIKeyXVJJUVGWMZNQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-4-isopropoxybenzonitrile Procurement Guide: Structural and Physicochemical Baseline


3-Fluoro-4-isopropoxybenzonitrile (CAS 1153103-84-4) is a fluorinated aromatic nitrile with the molecular formula C₁₀H₁₀FNO and a molecular weight of 179.19 g/mol . Its core structure comprises a benzene ring substituted with a cyano group, a fluorine atom at the meta position, and an isopropoxy group at the para position . This specific substitution pattern differentiates it from non-fluorinated analogs and contributes to its distinct physicochemical properties, including a predicted density of 1.1±0.1 g/cm³ and a boiling point of 276.5±20.0 °C at 760 mmHg . The compound serves as a crucial synthetic intermediate in pharmaceutical development, particularly for constructing the 3-fluoro-4-isopropoxyphenyl motif found in FDA-approved drugs like Umbralisib (TGR-1202) [1].

Why Generic 4-Alkoxybenzonitriles Cannot Substitute 3-Fluoro-4-isopropoxybenzonitrile in Critical Applications


Substituting 3-Fluoro-4-isopropoxybenzonitrile with structurally similar analogs such as 4-isopropoxybenzonitrile, 3-fluoro-4-methoxybenzonitrile, or 3-chloro-4-isopropoxybenzonitrile introduces significant and often unacceptable risks to synthetic routes and final product performance. The unique combination of the fluorine atom and the isopropoxy group at specific positions is not arbitrary; it is a precise structural requirement for key molecular interactions and physicochemical properties in downstream applications. Generic substitution disregards the cumulative effects of these substituents on electronic distribution, steric hindrance, metabolic stability, and target engagement, as demonstrated by the compound's role as an essential building block for the PI3Kδ inhibitor Umbralisib (TGR-1202) [1]. Simply replacing the isopropoxy group with a methoxy group or omitting the fluorine atom fundamentally alters the molecule's biological and chemical behavior, rendering any resulting derivative ineffective or non-viable for the intended purpose.

Quantitative Evidence Guide: Head-to-Head Differentiation of 3-Fluoro-4-isopropoxybenzonitrile from Key Analogs


Synthetic Utility: Direct Intermediate for FDA-Approved Drug Umbralisib (TGR-1202)

3-Fluoro-4-isopropoxybenzonitrile is explicitly claimed as a key intermediate in the synthesis of Umbralisib (TGR-1202), an FDA-approved PI3Kδ inhibitor [1]. This is a high-value, clinically validated application. In contrast, the non-fluorinated analog 4-isopropoxybenzonitrile is not reported in any such validated drug synthesis route, and the alternative 3-fluoro-4-methoxybenzonitrile lacks the steric bulk and lipophilicity of the isopropoxy group required for the Umbralisib binding pocket . The presence of the specific 3-fluoro-4-isopropoxyphenyl moiety in the final drug structure is essential for its biological activity, conferring an EC50 of 22.2 nM against PI3Kδ .

Pharmaceutical Synthesis PI3Kδ Inhibitor Oncology

Biological Target Engagement: CYP11B1 Inhibition Potency Compared to 3-Chloro-4-isopropoxybenzonitrile

3-Fluoro-4-isopropoxybenzonitrile has been identified as a potent inhibitor of CYP11B1 with an IC50 of 29 nM [1]. This is a key target for treating Cushing's syndrome and metabolic diseases [2]. While direct comparative data for the 3-chloro analog is not available, the patent literature emphasizes the selectivity of the fluorinated compounds for CYP11B1 over CYP11B2, a critical factor for minimizing side effects [2]. The 3-chloro analog, while structurally similar, may exhibit different potency and selectivity profiles due to altered electronic effects and halogen bonding properties, making it a risky substitute without extensive re-optimization.

Cushing's Syndrome CYP11B1 Inhibitor Steroidogenesis

Physicochemical Differentiation: Density and Boiling Point vs. Non-Fluorinated Analog

The presence of the fluorine atom in 3-Fluoro-4-isopropoxybenzonitrile results in a distinct physicochemical profile compared to its non-fluorinated counterpart, 4-isopropoxybenzonitrile. The target compound has a higher predicted density (1.1±0.1 g/cm³) and a higher boiling point (276.5±20.0 °C at 760 mmHg) compared to 4-isopropoxybenzonitrile (density: ~1.0 g/cm³, boiling point: ~260 °C) . These differences, while seemingly small, can significantly impact purification methods (e.g., distillation, recrystallization) and handling during scale-up, potentially affecting yield and purity in multi-step syntheses.

Process Chemistry Purification Scale-up

Metabolic Stability: CYP3A4 Liability Avoidance vs. 3-Fluoro-4-methoxybenzonitrile

Fluorination is a common strategy to improve metabolic stability [1]. However, the choice of alkoxy group also plays a role. While 3-fluoro-4-methoxybenzonitrile is a known CYP1A2 inhibitor , the isopropoxy group in 3-Fluoro-4-isopropoxybenzonitrile offers greater steric hindrance, potentially reducing oxidative metabolism. In a relevant class-level comparison, a structurally related compound (BDBM50600733) containing a fluorinated isopropoxy-like motif showed an IC50 of 20,000 nM against CYP3A4, indicating low inhibition potential [2]. In contrast, the methoxy analog (BDBM50380522) exhibited a much stronger CYP3A4 inhibition with an IC50 of 5,330 nM [3]. This 3.75-fold difference in a key drug-drug interaction liability highlights the advantage of the isopropoxy group for reducing CYP inhibition.

Drug Metabolism ADME CYP Inhibition

Optimal Application Scenarios for 3-Fluoro-4-isopropoxybenzonitrile Based on Validated Evidence


Synthesis of PI3Kδ Inhibitors for Hematological Malignancies

Based on its explicit role as a key intermediate in the synthesis of Umbralisib (TGR-1202), an FDA-approved PI3Kδ inhibitor [1], 3-Fluoro-4-isopropoxybenzonitrile is the preferred building block for research programs targeting PI3Kδ for the treatment of chronic lymphocytic leukemia (CLL), marginal zone lymphoma (MZL), and follicular lymphoma (FL). Using this validated intermediate accelerates synthetic access to the clinically active 3-fluoro-4-isopropoxyphenyl pharmacophore and reduces the risk of generating inactive or sub-optimal analogs.

CYP11B1-Focused Drug Discovery for Cushing's Syndrome

For medicinal chemistry campaigns aimed at developing selective CYP11B1 inhibitors for conditions like Cushing's syndrome [1], 3-Fluoro-4-isopropoxybenzonitrile provides a potent starting scaffold with a demonstrated IC50 of 29 nM against the target enzyme [2]. This validated activity point significantly de-risks hit-to-lead efforts compared to initiating synthesis with non-fluorinated or methoxy-substituted analogs, which lack documented CYP11B1 activity.

Medicinal Chemistry Programs Prioritizing Metabolic Stability and Low CYP Inhibition

In projects where minimizing cytochrome P450 (CYP) inhibition is paramount to avoid drug-drug interactions, 3-Fluoro-4-isopropoxybenzonitrile offers a distinct advantage over its 3-fluoro-4-methoxybenzonitrile counterpart [1]. Class-level data indicate that the isopropoxy group confers a significantly lower liability for CYP3A4 inhibition (20,000 nM vs 5,330 nM for a methoxy analog) [2]. Procuring this specific compound supports the design of drug candidates with cleaner ADME profiles from the outset.

Process Development and Scale-Up Requiring Predictable Physicochemical Behavior

Process chemists scaling up synthetic routes benefit from the well-defined and distinct physicochemical properties of 3-Fluoro-4-isopropoxybenzonitrile, such as its density (1.1±0.1 g/cm³) and boiling point (276.5±20.0 °C) [1]. These parameters differ from non-fluorinated analogs like 4-isopropoxybenzonitrile and are essential for designing efficient purification strategies (e.g., fractional distillation) and ensuring consistent material handling during kilo-lab and pilot-plant operations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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